

Technical Support Center: AZD7009 and Ventricular Repolarization

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Compound of Interest

Compound Name:	AZD7009
Cat. No.:	B1666231

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of **AZD7009** on ventricular repolarization during non-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant QT interval prolongation in our in vivo model with **AZD7009**. Is this expected, and how can we mitigate it?

A1: Yes, some level of QT interval prolongation is an expected consequence of **AZD7009**'s mechanism of action. **AZD7009** is a potent inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which plays a crucial role in ventricular repolarization.^{[1][2]} Inhibition of this channel (IKr current) delays repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).^{[3][4]}

However, a key characteristic of **AZD7009** is its simultaneous inhibition of the late sodium current (late INa).^{[5][6]} This secondary effect can counteract the excessive APD prolongation caused by hERG blockade, which is thought to contribute to its lower proarrhythmic potential compared to purely selective hERG blockers.^{[5][6][7]} In some experimental models, **AZD7009** has been shown to attenuate APD prolongation induced by selective IKr blockers.^{[5][6]}

Troubleshooting & Mitigation Strategies:

- Concentration Optimization: Ensure you are using a concentration of **AZD7009** that is relevant to its intended therapeutic range. Unnecessarily high concentrations will exacerbate hERG-related effects.
- Heart Rate Correction: Properly correct the QT interval for heart rate (QTc) using a formula appropriate for your animal model (e.g., Bazett's, Fridericia's). Drug-induced changes in heart rate can confound QT analysis.
- Electrolyte Balance: Maintain physiological levels of potassium and magnesium in your experimental preparation. Hypokalemia and hypomagnesemia can potentiate the effects of hERG-blocking drugs and increase the risk of arrhythmias.
- Assess Late INa Blockade: If your experimental setup allows, consider co-application of a selective late INa enhancer to confirm if the observed QT prolongation is indeed being partially mitigated by **AZD7009**'s effect on this channel.

Q2: Our in vitro patch-clamp experiments show potent hERG channel blockade by **AZD7009**. How does this translate to in vivo proarrhythmic risk?

A2: Potent hERG blockade in vitro is a critical finding that necessitates careful evaluation of proarrhythmic risk. However, it does not automatically translate to a high risk of Torsades de Pointes (TdP) in vivo.[3] The proarrhythmic potential of a compound is influenced by its effects on multiple ion channels.

AZD7009 is a mixed ion channel blocker, and its inhibition of other channels, particularly the late sodium current, is a crucial mitigating factor.[5][6][7] This multi-channel effect can lead to a more homogenous prolongation of repolarization across the ventricular wall, reducing the transmural dispersion of repolarization (TDR), a key factor in the genesis of TdP.[3]

Experimental Considerations:

- Action Potential Duration (APD) Assays: In addition to single-channel studies, it is recommended to perform APD measurements in isolated ventricular myocytes or multicellular preparations (e.g., Purkinje fibers, ventricular wedge). This will provide a more integrated assessment of **AZD7009**'s net effect on repolarization.

- Proarrhythmia Models: Utilize established in vitro and ex vivo models of TdP, such as the Langendorff-perfused rabbit heart, to directly assess the arrhythmogenic potential of **AZD7009**.
- Concentration-Response Relationship: Characterize the full concentration-response relationship for hERG blockade and APD prolongation. Some compounds exhibit a bell-shaped concentration-response for QT prolongation, where the effect diminishes at higher concentrations due to the engagement of other ion channels.[3]

Q3: We are designing a study to assess the ventricular repolarization effects of **AZD7009**.

What are the key experimental parameters to consider?

A3: A comprehensive assessment of **AZD7009**'s effects on ventricular repolarization should include a combination of in vitro and in vivo studies.

Key Parameters:

- In Vitro:
 - IC50 for hERG current inhibition: Determine the concentration of **AZD7009** that causes 50% inhibition of the hERG current using whole-cell patch-clamp electrophysiology.
 - IC50 for late INa inhibition: Quantify the inhibitory effect on the late sodium current.
 - Action Potential Duration (APD): Measure APD at 50% and 90% repolarization (APD50 and APD90) in isolated ventricular myocytes.
 - Early Afterdepolarizations (EADs): Assess the propensity of **AZD7009** to induce EADs, which are cellular precursors to TdP.
- In Vivo:
 - QT and QTc Interval: Measure the QT interval on the surface ECG and correct for heart rate.
 - Ventricular Effective Refractory Period (VERP): Determine the VERP through programmed electrical stimulation.

- Torsades de Pointes (TdP) Induction: In susceptible models, evaluate the incidence of drug-induced TdP.

Quantitative Data Summary

Parameter	Species/System	Concentration/Dose	Effect	Reference
hERG (IKr) Inhibition (IC50)	CHO K1 cells	0.6 ± 0.07 µM	50% inhibition of hERG current	[1]
hNav1.5 (Peak INa) Inhibition (IC50)	CHO K1 cells (10 Hz)	4.3 ± 1.20 µM	50% inhibition of peak sodium current	[1]
Late INa Inhibition	Rabbit ventricular myocytes	~10 µM	~50% inhibition	[6][7]
hKvLQT1/hminK (IKs) Inhibition (IC50)	CHO K1 cells	193 ± 20 µM	50% inhibition of IKs current	[1]
Ventricular ERP (VERP) Increase	Anesthetized dogs (in vivo)	Not specified	8 ± 4 ms increase (not concentration-dependent)	[1]
QT Interval Increase	Anesthetized dogs (in vivo)	Not specified	2 ± 5.5 ms increase (not concentration-dependent)	[1]
Ventricular APD90 Increase	Dog ventricular tissue (in vitro)	2 µM	From 257 ± 5 ms to 283 ± 7 ms	[1]
Ventricular ERP Increase	Dog ventricular tissue (in vitro)	2 µM	From 253 ± 12 ms to 300 ± 11 ms	[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

Objective: To determine the inhibitory effect of **AZD7009** on the hERG potassium current.

Methodology:

- Cell Culture: Culture HEK293 or CHO cells stably expressing the hERG channel.
- Cell Preparation: Dissociate cells using a non-enzymatic method and plate them on glass coverslips.
- Electrophysiological Recording:
 - Use the whole-cell configuration of the patch-clamp technique.
 - External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
 - Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
 - Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds to activate and subsequently inactivate the hERG channels. Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
- Drug Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of **AZD7009**. Allow the drug effect to reach a steady state at each concentration.
- Data Analysis: Measure the peak amplitude of the hERG tail current. Plot the percentage of current inhibition against the drug concentration to determine the IC₅₀ value.

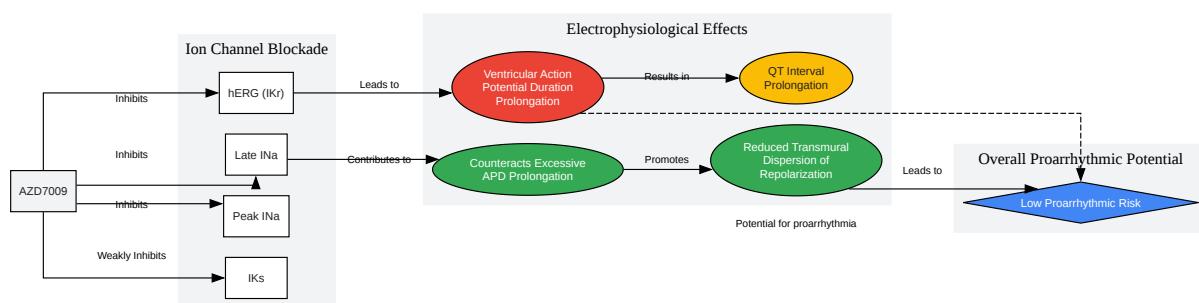
Protocol 2: Action Potential Duration Measurement in Isolated Ventricular Myocytes

Objective: To assess the effect of **AZD7009** on the ventricular action potential duration.

Methodology:

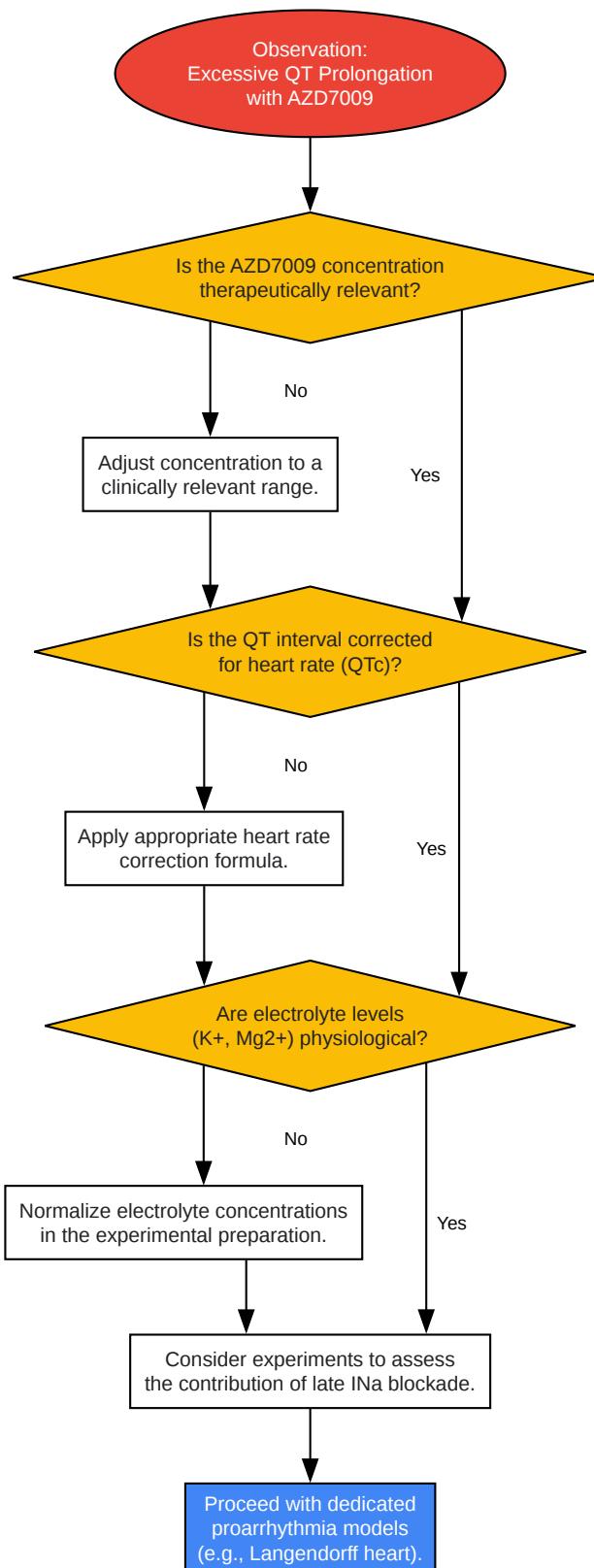
- Myocyte Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig) using enzymatic digestion.
- Electrophysiological Recording:
 - Use the current-clamp mode of the patch-clamp technique or sharp microelectrode recordings.
 - Superfuse the myocytes with Tyrode's solution.
 - Pacing: Stimulate the myocytes at a physiological frequency (e.g., 1 Hz).
- Drug Application: After recording stable baseline action potentials, perfuse the myocytes with various concentrations of **AZD7009**.
- Data Analysis: Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90). Compare the APD values before and after drug application.

Visualizations



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Caption: Mechanism of AZD7009's effect on ventricular repolarization.



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Caption: Troubleshooting workflow for excessive QT prolongation with **AZD7009**.

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